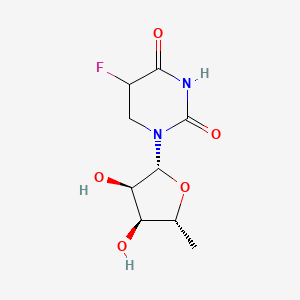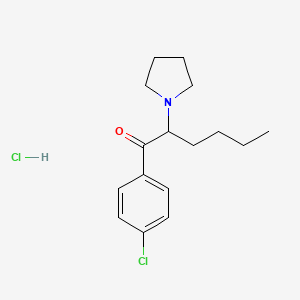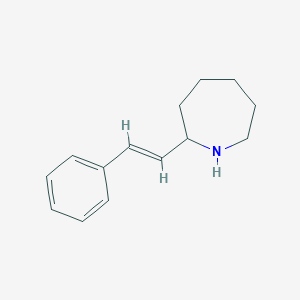
2-(2-Phenylethenyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethenyl)azepane is an organic compound with the molecular formula C14H19N It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a phenylethenyl group attached to the second carbon of the azepane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethenyl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azepane ring, which can be derived from commercially available starting materials such as 1,6-diaminohexane.
Formation of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where a palladium-catalyzed coupling of styrene with an appropriate azepane derivative is performed.
Reaction Conditions: The Heck reaction is carried out under mild conditions, typically involving a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide. The reaction is conducted at elevated temperatures (around 100°C) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs.
化学反应分析
Types of Reactions: 2-(2-Phenylethenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The azepane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or alcohols.
Reduction Products: Reduced derivatives like phenylethylazepane.
Substitution Products: Substituted azepane derivatives with various functional groups.
科学研究应用
2-(2-Phenylethenyl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Phenylethenyl)azepane involves its interaction with specific molecular targets. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
2-Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the azepane ring.
Azepane: The parent compound without the phenylethenyl group.
Phenylethylazepane: A reduced form of 2-(2-Phenylethenyl)azepane.
Uniqueness: this compound is unique due to the combination of the azepane ring and the phenylethenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C14H19N |
|---|---|
分子量 |
201.31 g/mol |
IUPAC 名称 |
2-[(E)-2-phenylethenyl]azepane |
InChI |
InChI=1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2/b11-10+ |
InChI 键 |
DGEGHBUXYDGKJU-ZHACJKMWSA-N |
手性 SMILES |
C1CCC(NCC1)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C1CCC(NCC1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


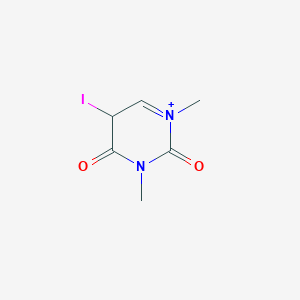

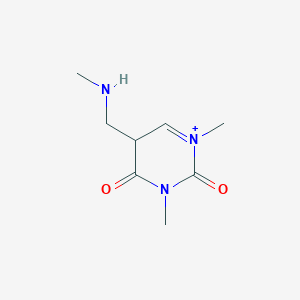
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
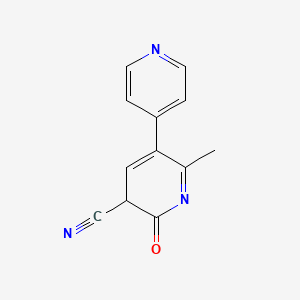
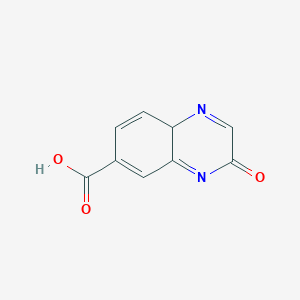


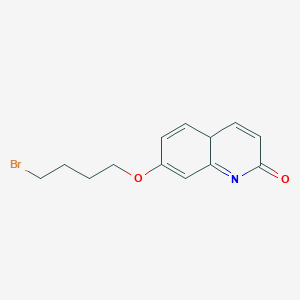
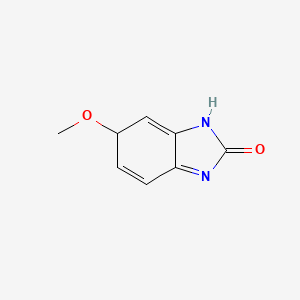
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)
